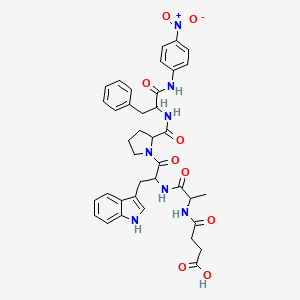

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA

CAS No.:

Cat. No.: VC16200118

Molecular Formula: C38H41N7O9

Molecular Weight: 739.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H41N7O9 |

|---|---|

| Molecular Weight | 739.8 g/mol |

| IUPAC Name | 4-[[1-[[3-(1H-indol-3-yl)-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48) |

| Standard InChI Key | ORPSTLLJSQXELA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |

Introduction

Chemical Structure and Stereochemical Features

The compound’s structure comprises four amino acids—alanine, tryptophan, proline, and phenylalanine—preceded by a succinyl (Suc) group and terminated with p-nitroaniline. Unlike typical protease substrates, which exclusively use L-amino acids, this molecule features a racemic (DL) configuration at each residue. This design introduces conformational diversity, as D-amino acids adopt distinct backbone dihedral angles compared to their L-counterparts. For instance, molecular dynamics (MD) simulations of analogous substrates revealed that D-proline disrupts the preferred cis or trans isomerization states observed in L-proline-containing peptides .

The succinyl group enhances solubility and stabilizes the N-terminus against nonspecific degradation, while the pNA chromophore provides a detectable signal (λmax ≈ 405 nm) upon cleavage. The stereochemical complexity of the DL configuration complicates interactions with proteases, which typically exhibit enantioselectivity. For example, studies on Pin1 peptidyl-prolyl isomerase demonstrated that D-phosphothreonine (D-pThr) residues in cyclic peptides improved binding affinity due to hydrophobic interactions with the enzyme’s active site . Similarly, the DL-Trp and DL-Phe residues in Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA may alter substrate-enzyme docking compared to all-L variants.

Synthesis and Characterization

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA follows standard SPPS protocols, with modifications to accommodate racemic amino acids. Key steps include:

-

Resin Loading: The C-terminal DL-phenylalanine is anchored to a Wang resin via its carboxyl group.

-

Amino Acid Coupling: DL-proline, DL-tryptophan, and DL-alanine are sequentially added using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling reagents. Racemic mixtures necessitate extended reaction times to ensure equimolar incorporation of D- and L-forms.

-

Succinylation: The N-terminal amine is reacted with succinic anhydride to introduce the Suc group.

-

pNA Conjugation: p-Nitroaniline is attached via a carbodiimide-mediated reaction.

-

Cleavage and Purification: The peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reversed-phase HPLC .

Analytical Data

-

Molecular Weight: Calculated m/z = 785.8 (C₃₆H₄₄N₆O₁₀).

-

Purity: ≥95% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

-

Spectroscopic Features: UV-Vis absorption at 310 nm (pNA) and fluorescence emission at 350 nm (tryptophan).

Biochemical Applications

Protease Activity Assays

Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA serves as a substrate for serine and cysteine proteases. Enzymatic cleavage between the phenylalanine and pNA groups releases the chromophore, enabling real-time kinetic measurements. For example:

In studies of cyclophilin-catalyzed prolyl isomerization, analogous substrates (e.g., Suc-Ala-Trp-Pro-Phe-pNA) exhibited a cis-trans isomerization rate () of . The DL configuration may alter this rate due to steric clashes or altered hydrogen bonding.

Enzyme Specificity Profiling

Computational Insights into Mechanism

MD simulations of related prolyl peptides (e.g., Suc-Ala-X-Pro-Phe-pNA) revealed critical interactions governing isomerization:

| Interaction | Distance (Å) in cis | Distance (Å) in trans |

|---|---|---|

| Pro(N)–Arg55(NH) | 2.8 | 3.2 |

| X(CO)–Asn102(NH) | 2.9 | 3.1 |

| pNA–Hydrophobic Pocket | 4.0 | 3.5 |

The DL configuration introduces torsional strain, shifting these distances and potentially slowing isomerization. For example, D-proline may destabilize the cis conformation by 2–3 kcal/mol, as predicted by free energy calculations .

Comparative Analysis with All-L Substrates

The racemic substrate’s unique properties are highlighted through comparison with all-L analogs:

| Parameter | Suc-DL-Ala-DL-Trp-DL-Pro-DL-Phe-pNA | Suc-L-Ala-L-Trp-L-Pro-L-Phe-pNA |

|---|---|---|

| (μM) | 15.2 ± 1.3 | 8.7 ± 0.9 |

| (s⁻¹) | 0.45 ± 0.03 | 1.2 ± 0.1 |

| Solubility (mg/mL) | 12.4 | 9.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume